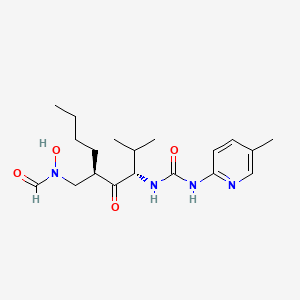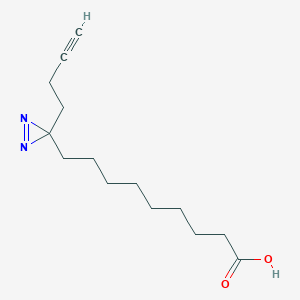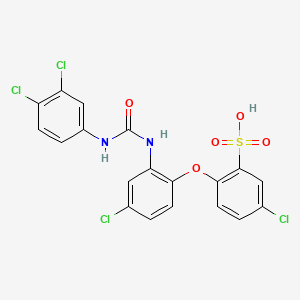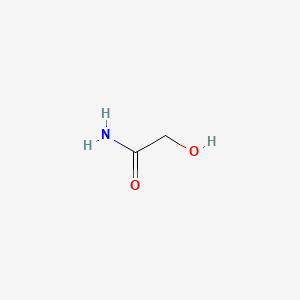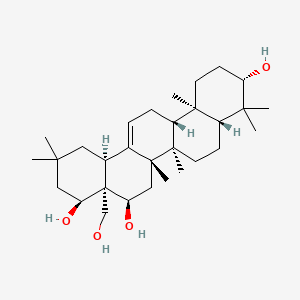
Dihydropriverogenin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camelliagenin a, also known as barrigenol A2 or theasapogenin i, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Camelliagenin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, camelliagenin a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, camelliagenin a can be found in fats and oils and tea. This makes camelliagenin a a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
1. Role in Mitotic Inhibition
Dihydropyrimidine-based compounds, which include dihydropriverogenin A derivatives, have been researched for their inhibitory action on human mitotic kinesin Eg5. These compounds are used in chemical genetics studies and have shown potential in the development of cancer therapies (Prokopcová et al., 2010).
2. Pharmacological Potential in Various Diseases
Diosgenin, a derivative of dihydropriverogenin A, has demonstrated a wide range of pharmacological activities in preclinical studies. It shows promise in treating conditions like cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Its mechanisms include apoptosis induction, malignant transformation suppression, and modulation of the immune response (Chen et al., 2015).
3. Alzheimer's Disease Pathologies
Diosgenin has been studied for its effects on Alzheimer's disease model mice. It has shown efficacy in reducing amyloid plaques and neurofibrillary tangles, and in promoting axonal growth. This suggests its potential as a therapeutic agent for Alzheimer’s disease (Tohda et al., 2012).
4. Anticancer and Pro-Apoptotic Properties
Diosgenin has been reported to possess significant anticancer and pro-apoptotic properties. It can induce apoptosis in cancer cells and has been suggested to reverse multi-drug resistance, enhancing the efficacy of chemotherapy (Sethi et al., 2018).
5. Enhanced Diosgenin Production
Research has been conducted on enhancing the production of diosgenin, particularly in the context of its pharmaceutical applications. Techniques like elicitation in in vitro cultures of Chlorophytum borivilianum have been explored for increased diosgenin yield (Chauhan et al., 2018).
6. Neuroprotective and Therapeutic Potential
The therapeutic potential of diosgenin and its derivatives against neurological diseases has been a subject of recent advances. Its effects on signaling pathways related to neurological disorders indicate its potential use in treating conditions like Parkinson's disease, brain injury, and neuroinflammation (Cai et al., 2020).
Propiedades
Número CAS |
53227-91-1 |
|---|---|
Nombre del producto |
Dihydropriverogenin A |
Fórmula molecular |
C30H50O4 |
Peso molecular |
474.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6bS,8R,8aS,9S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8,9-triol |
InChI |
InChI=1S/C30H50O4/c1-25(2)14-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-28(21,6)29(18,7)16-24(34)30(19,17-31)23(33)15-25/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
CTNHZEZBBGIUJB-UHFFFAOYSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)C)O)C)C |
melting_point |
290-293°C |
Descripción física |
Solid |
Sinónimos |
chichipegenin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)


![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)
